REACTION_SMILES
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[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[H:22][H:23].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]([CH2:6][CH:7]1[CH2:8][O:9][CH2:10][CH2:11][CH2:12]1)[N:13]([C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:20])[CH3:21]>>[NH2:1][CH2:4][CH:5]([CH2:6][CH:7]1[CH2:8][O:9][CH2:10][CH2:11][CH2:12]1)[N:13]([C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:20])[CH3:21]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
|
Name
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CN(C(=O)OC(C)(C)C)C(CN=[N+]=[N-])CC1CCCOC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C(=O)OC(C)(C)C)C(CN=[N+]=[N-])CC1CCCOC1
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Name
|
|
Type
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product
|
Smiles
|
CN(C(=O)OC(C)(C)C)C(CN)CC1CCCOC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[H:22][H:23].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]([CH2:6][CH:7]1[CH2:8][O:9][CH2:10][CH2:11][CH2:12]1)[N:13]([C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:20])[CH3:21]>>[NH2:1][CH2:4][CH:5]([CH2:6][CH:7]1[CH2:8][O:9][CH2:10][CH2:11][CH2:12]1)[N:13]([C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:20])[CH3:21]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
CN(C(=O)OC(C)(C)C)C(CN=[N+]=[N-])CC1CCCOC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C(=O)OC(C)(C)C)C(CN=[N+]=[N-])CC1CCCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)OC(C)(C)C)C(CN)CC1CCCOC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |